![molecular formula C13H19NOS B5719560 N-(tert-butyl)-3-(phenylthio)propanamide](/img/structure/B5719560.png)
N-(tert-butyl)-3-(phenylthio)propanamide
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Description
N-(tert-butyl)-3-(phenylthio)propanamide, also known as tert-butyl 3-(phenylthio)propanoate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Radical Scavenging Activity
N-(tert-butyl)-3-(phenylthio)propanamide: is known for its radical scavenging activity. It can trap free radicals, which are highly reactive molecules that can cause cellular damage. This compound is particularly effective in trapping peroxyl radicals, as demonstrated in experiments involving the ferrous ion-induced breakdown of tert-butyl hydroperoxide . This property is crucial for research in oxidative stress and could be beneficial in studying aging and degenerative diseases.
Neuroprotective Agent
Due to its antioxidant properties, N-(tert-butyl)-3-(phenylthio)propanamide has been shown to act as a protective agent in experimental models of neurodegenerative disorders . Its ability to inhibit lipid peroxidation makes it a valuable compound for research into diseases like Alzheimer’s and Parkinson’s.
Inhibition of Cox-2
The compound’s ability to inhibit cyclooxygenase-2 (Cox-2) is significant for its potential anti-inflammatory effects. Cox-2 is an enzyme that plays a key role in the inflammation process, and its inhibition could be beneficial in the study of chronic inflammatory diseases .
Prevention of Inducible Nitric Oxide Synthase (iNOS) Induction
N-(tert-butyl)-3-(phenylthio)propanamide: has been found to prevent the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . iNOS is an enzyme that produces nitric oxide, which, in excess, can contribute to inflammation and cell damage. This application is particularly relevant in immunology and inflammation research.
Lipid Peroxidation Inhibition
This compound inhibits lipid peroxidation in rat liver microsomes, which is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This property is important for studying oxidative stress and its effects on cellular structures .
Research on Chemical Intermediates
The ability of N-(tert-butyl)-3-(phenylthio)propanamide to trap radicals makes it a valuable tool in the study of chemical intermediates. It can help in understanding the mechanisms of radical generation and stabilization, which is fundamental in the field of organic chemistry and materials science .
properties
IUPAC Name |
N-tert-butyl-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFQZPMDLZPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCSC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(phenylsulfanyl)propanamide |
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